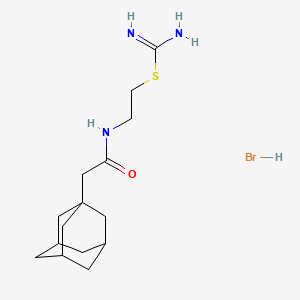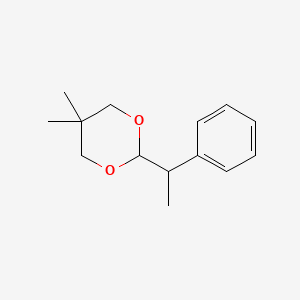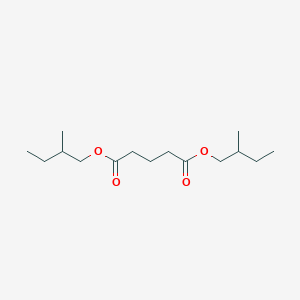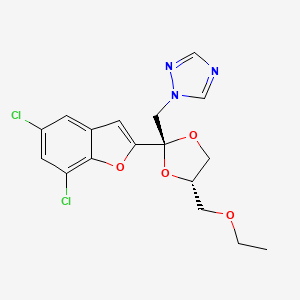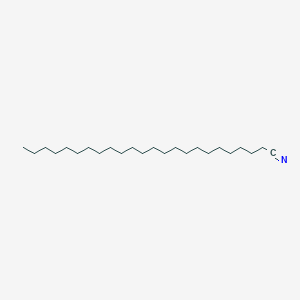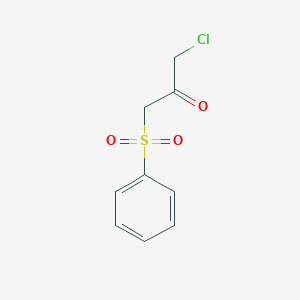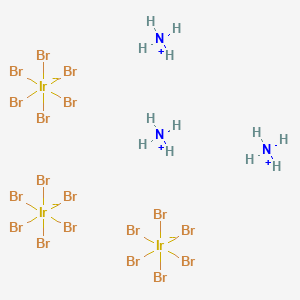![molecular formula C23H21NO4 B13783242 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid is a complex organic compound with a unique structure that includes amino, carboxyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino group. The carboxyl group is usually introduced through carboxylation reactions. The isopropyl group can be added via Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohol derivatives.
Scientific Research Applications
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The isopropyl group can influence the compound’s hydrophobic interactions, potentially altering its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: This compound has similar functional groups but lacks the isopropyl group.
2-amino-5-(4-amino-3-carboxyphenyl)benzoic acid: Another similar compound with a different substitution pattern on the aromatic rings.
Uniqueness
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid is unique due to the presence of the isopropyl group, which can significantly influence its chemical properties and interactions. This makes it a valuable compound for specific applications where these unique interactions are beneficial.
Properties
Molecular Formula |
C23H21NO4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c1-13(2)18-11-19(14-3-7-16(8-4-14)22(25)26)21(24)20(12-18)15-5-9-17(10-6-15)23(27)28/h3-13H,24H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
QCJWRZMUPARWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
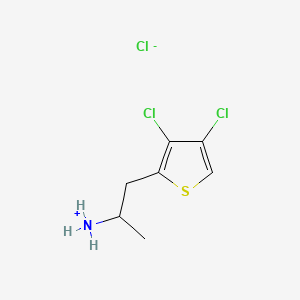
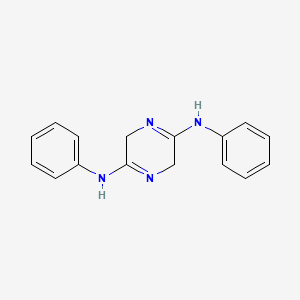
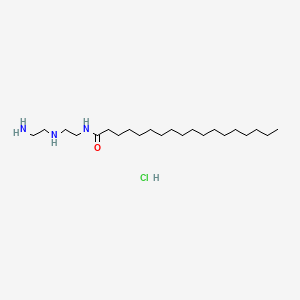
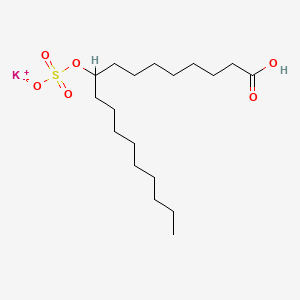
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
